trans-Sulindac
Description
Contextualization within Non-Steroidal Anti-Inflammatory Drug (NSAID) Research
NSAIDs are a class of drugs that, in addition to their anti-inflammatory effects, also possess analgesic (pain-relieving) and antipyretic (fever-reducing) properties. nih.gov Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. nih.gov Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.
Extensive epidemiological and experimental studies have suggested that the long-term use of NSAIDs is associated with a reduced risk of developing various types of cancer, including colorectal, breast, and others. nih.govfrontiersin.org This has spurred significant preclinical and clinical investigation into the anticancer potential of these agents. mdpi.com Sulindac (B1681787), in particular, has shown promise in causing the regression of precancerous adenomas in patients with familial adenomatous polyposis. aacrjournals.org
Role as a Prodrug and Active Metabolites (Sulfide and Sulfone) in Preclinical Investigations
Sulindac is a prodrug, meaning it is administered in an inactive form and is then converted to its active form within the body. drugbank.comnih.govwuxiapptec.com This biotransformation occurs in the liver, where sulindac is metabolized into two major metabolites: sulindac sulfide (B99878) and sulindac sulfone. biorxiv.orgresearchgate.net
Sulindac Sulfide: This metabolite is the pharmacologically active form responsible for the anti-inflammatory effects of sulindac. researchgate.netnih.gov It is a potent inhibitor of both COX-1 and COX-2 enzymes. researchgate.net In preclinical studies, sulindac sulfide has demonstrated significant antineoplastic activity, inhibiting the growth of various cancer cell lines. aacrjournals.orgaacrjournals.org
Sulindac Sulfone: Unlike the sulfide metabolite, sulindac sulfone does not inhibit COX enzymes and therefore lacks anti-inflammatory activity. researchgate.netaacrjournals.org Despite this, preclinical research has revealed that sulindac sulfone also possesses anticancer properties. aacrjournals.org Its mechanism of action is thought to be independent of COX inhibition and may involve the induction of apoptosis (programmed cell death) in cancer cells. aacrjournals.org
The dual activity of its metabolites, one with and one without COX-inhibitory effects, makes sulindac a valuable tool in preclinical research to differentiate between COX-dependent and COX-independent mechanisms of cancer chemoprevention. mdpi.com
Detailed Research Findings
Preclinical investigations have explored the effects of sulindac and its metabolites on various cancer cell lines.
Table 1: Inhibitory Effects of Sulindac Sulfide on Colon Tumor Cell Viability
| Cell Line | IC50 (μmol/L) after 72 hours |
| HCT116 | ~75 |
| HT29 | ~83 |
| Caco2 | ~83 |
Data sourced from a study on the selective inhibition of colon tumor cell growth by sulindac sulfide. aacrjournals.org
Research has also delved into the molecular mechanisms underlying the anticancer effects of sulindac metabolites. For instance, sulindac sulfide has been shown to inhibit cyclic guanosine (B1672433) 3′,5′-monophosphate phosphodiesterase (cGMP PDE) activity, leading to an increase in intracellular cGMP levels and activation of cGMP-dependent protein kinase (PKG). aacrjournals.org This pathway ultimately results in the suppression of tumor cell growth and induction of apoptosis. aacrjournals.org
Furthermore, studies have shown that a derivative of sulindac sulfide, sulindac sulfide amide (SSA), which lacks significant COX inhibitory activity, can suppress the growth of various cancer cells, including breast cancer. mdpi.comoncotarget.com This further supports the existence of COX-independent anticancer mechanisms for sulindac derivatives.
Table 2: COX Inhibitory Activity of Sulindac Sulfide (SS) and Sulindac Sulfide Amide (SSA)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Sulindac Sulfide (SS) | 1.2 | 9.0 |
| Sulindac Sulfide Amide (SSA) | 81.6 | >200 |
Data from a study on a novel non-cyclooxygenase inhibitory derivative of sulindac. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860554 | |
| Record name | trans-Sulindac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53933-60-1, 38194-50-2, 49627-22-7 | |
| Record name | trans-Sulindac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53933-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Sulindac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053933601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Sulindac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulindac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULINDAC, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVO8803F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Sulindac S Biological Activities
Cyclooxygenase (COX)-Dependent Mechanisms of Action
The primary and most well-understood mechanism of trans-Sulindac's biological activity involves its interaction with the cyclooxygenase enzymes. Sulindac (B1681787) itself is a prodrug, which is metabolized in the body into its active sulfide (B99878) metabolite. wikipedia.orgpatsnap.com This active form is principally responsible for the compound's anti-inflammatory effects. patsnap.commdpi.com
Inhibition of Prostaglandin (B15479496) Synthesis
The anti-inflammatory effects of This compound (B151527) are largely attributed to the inhibition of prostaglandin synthesis by its active sulfide metabolite. wikipedia.orgmdpi.comdrugbank.com Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. patsnap.com By blocking the enzymes responsible for their production, this compound effectively reduces the inflammatory response. patsnap.comcymitquimica.com This inhibition of prostaglandin synthesis is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) like sulindac. wikipedia.orgpatsnap.com
Differential Inhibition of COX-1 and COX-2
The inhibition of prostaglandin synthesis is achieved through the blockage of cyclooxygenase (COX) enzymes. wikipedia.orgpatsnap.com There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is typically present in most tissues and is involved in maintaining normal physiological functions. patsnap.com In contrast, COX-2 is primarily induced during inflammation. patsnap.com
The active sulfide metabolite of sulindac is a non-selective inhibitor, meaning it targets both COX-1 and COX-2. drugbank.comnih.gov Research has shown that sulindac sulfide demonstrates slow, tight-binding inhibition of both isoforms. mdpi.com This balanced inhibition of both COX-1 and COX-2 contributes to its therapeutic effects. patsnap.com
| Isoform | IC50 Value (nM) |
| COX-1 | 115 |
| COX-2 | 140 |
| This table displays the half-maximal inhibitory concentration (IC50) values of sulindac sulfide for COX-1 and COX-2, indicating its potency in inhibiting these enzymes. mdpi.com |
Cyclooxygenase (COX)-Independent Mechanisms and Molecular Pathways
Emerging evidence suggests that the biological activities of sulindac and its derivatives are not solely dependent on COX inhibition. mdpi.comnih.gov These COX-independent mechanisms involve other molecular pathways, particularly those related to cyclic guanosine (B1672433) monophosphate (cGMP) signaling. mdpi.comresearchgate.net Notably, the sulfone metabolite of sulindac, which has weak COX-inhibitory activity, still exhibits significant biological effects, pointing to the importance of these alternative pathways. nih.govnih.gov
Modulation of Cyclic GMP-Dependent Phosphodiesterases (PDEs)
One of the key COX-independent mechanisms involves the modulation of cyclic GMP-dependent phosphodiesterases (PDEs). mdpi.comresearchgate.net PDEs are enzymes that break down cGMP, a crucial second messenger molecule. researchgate.netscispace.com By inhibiting these enzymes, sulindac metabolites can increase intracellular cGMP levels, leading to the activation of downstream signaling pathways. mdpi.comresearchgate.net
A derivative of sulindac, sulindac sulfide amide (SSA), which was designed to have minimal COX-inhibitory activity, demonstrated potent inhibition of cGMP PDE activity. mdpi.com This further supports the role of PDE inhibition as a distinct mechanism of action for sulindac-related compounds. mdpi.com
The inhibition of cGMP-degrading PDEs leads to an accumulation of intracellular cGMP. mdpi.comresearchgate.net This increase in cGMP, in turn, activates the cGMP-dependent protein kinase (PKG) signaling pathway. mdpi.comresearchgate.netnih.gov The activation of PKG is a critical step that mediates many of the COX-independent effects of sulindac. nih.govaacrjournals.org
Activation of the cGMP/PKG pathway has been shown to induce cell cycle arrest and apoptosis in certain cancer cells. mdpi.comresearchgate.net This effect appears to be selective for neoplastic cells, which may have higher levels of cGMP PDE isozymes like PDE5. mdpi.comnih.gov For instance, sulindac sulfide was found to activate the cGMP/PKG pathway in colon tumor cells but not in normal colonocytes. nih.gov This selective activation contributes to the suppression of pathways like the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov
| Compound | Effect on cGMP PDE | Consequence | Downstream Effect |
| Sulindac Sulfide | Inhibition | Increased intracellular cGMP | Activation of PKG signaling nih.gov |
| Sulindac Sulfone | Inhibition | Increased intracellular cGMP | Activation of PKG signaling mdpi.comresearchgate.net |
| Sulindac Sulfide Amide (SSA) | Inhibition | Increased intracellular cGMP | Activation of PKG signaling mdpi.com |
| This interactive table summarizes the effects of sulindac and its derivatives on the cGMP/PKG signaling pathway. |
Inhibition of PDE2, PDE3, PDE5, and PDE10 Isozymes
Regulation of Kinase Signaling Cascades
This compound, and more potently its active metabolite sulindac sulfide, modulates several critical kinase signaling cascades implicated in cell growth, proliferation, and apoptosis. These interactions often occur through mechanisms independent of its well-known cyclooxygenase (COX) inhibitory activity.
Inhibition of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)
The metabolites of sulindac have been shown to inhibit the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is crucial for mitogenic signaling. ashpublications.orgnih.gov In human colon cancer cell lines, such as HCT116, both sulindac sulfide and sulindac sulfone were found to inhibit ERK1/2 phosphorylation. nih.gov This inhibition occurred at concentrations and time points consistent with the induction of apoptosis, suggesting that the pro-apoptotic effects of sulindac metabolites are at least partially mediated through the suppression of the ERK1/2 pathway. nih.govnih.gov
However, in some contexts, sulindac sulfide has been observed to activate ERK1/2 signaling as a pro-survival or compensatory response to its cytotoxic effects. oup.comnih.gov
Table 1: Effect of Sulindac Metabolites on ERK1/2 Signaling
| Cell Line | Compound | Concentration | Duration | Effect | Reference |
| HCT116 Human Colon Cancer | Sulindac Sulfide | 40-600 µM | 1-5 days | Inhibition of ERK1/2 phosphorylation; Induction of apoptosis | nih.gov |
| HCT116 Human Colon Cancer | Sulindac Sulfone | 40-600 µM | 1-5 days | Inhibition of ERK1/2 phosphorylation; Induction of apoptosis | nih.gov |
| Colon Cancer Cells | Sulindac Metabolites | Not Specified | Not Specified | Inhibition of ERK1/2 | nih.gov |
| HCT-116 Colon Cancer | Sulindac Sulfide | Not Specified | Not Specified | Activation of ERK1/2 (pro-survival) | oup.comnih.gov |
Activation of c-Jun NH2-Terminal Kinase (JNK)
In contrast to its inhibitory effect on ERK1/2, sulindac and its metabolites activate the c-Jun NH2-terminal kinase (JNK) pathway, a signaling cascade often associated with cellular stress responses and apoptosis. nih.govspandidos-publications.com In studies using lung cancer cells, the combination of sulindac and simvastatin (B1681759) led to enhanced phosphorylation of JNK. spandidos-publications.com This activation was found to be a necessary step for changes in the mitochondrial membrane potential and subsequent cell death. spandidos-publications.com The activation of JNK can lead to the release of cytochrome c from mitochondria, which in turn activates caspases and drives the apoptotic process. spandidos-publications.com
Research in colon cancer cells has also shown that sulindac metabolites activate JNK at doses consistent with apoptosis induction. nih.gov The activation of JNK appears to be an independent signaling event, as pharmacological manipulation of other pathways affected by sulindac did not prevent JNK phosphorylation. nih.gov For example, the activation of protein kinase G (PKG), another target of sulindac, was shown to increase JNK phosphorylation independently. nih.gov This suggests that sulindac employs multiple, parallel pathways to achieve its full apoptotic effect. High concentrations of other agents like β-lapachone have also been shown to activate JNK while inhibiting survival signals. plos.orgsemanticscholar.org
Table 2: Effect of Sulindac on JNK Signaling
| Cell Line | Compound/Treatment | Effect | Downstream Events | Reference |
| A549 Human Lung Cancer | Sulindac + Simvastatin | Enhanced JNK phosphorylation | Mitochondrial dysfunction, Caspase activation, Apoptosis | spandidos-publications.com |
| Colon Cancer Cells | Sulindac Metabolites | JNK activation | Apoptosis | nih.gov |
| Lung Cancer Cells | β-lapachone (for comparison) | JNK activation | Apoptosis | plos.orgsemanticscholar.org |
Inhibition of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
Sulindac has been shown to inhibit the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival, proliferation, and growth. patsnap.comnih.govnih.gov This inhibition contributes significantly to its anti-cancer effects. In various cancer cell lines, sulindac potently suppressed the activation of Akt. nih.gov One novel mechanism for this inhibition involves sulindac's ability to bind to the retinoid X receptor-α (RXRα). nih.gov Specifically, a truncated form of RXRα (tRXRα), often found in tumor cells, interacts with the p85α subunit of PI3K, leading to the activation of the PI3K/Akt pathway. nih.gov Sulindac can inhibit this tRXRα/p85α interaction, thereby blocking downstream Akt activation and promoting apoptosis. nih.gov
Studies in zebrafish models have also demonstrated that sulindac suppresses the PI3K/Akt/mTOR pathway, leading to autophagic cell death in neurons. nih.gov Furthermore, in lung cancer cells, combination treatments including sulindac resulted in a significant decrease in phosphorylated Akt. spandidos-publications.com This downregulation of the PI3K/Akt pathway is a recurring theme in the mechanism of sulindac's action across different cancer types and experimental models. mdpi.com The inhibition of this pro-survival pathway sensitizes cancer cells to apoptosis. koreascience.kr
Table 3: Effect of Sulindac on PI3K/Akt Signaling
| Cell/Animal Model | Compound/Treatment | Mechanism | Effect | Reference |
| HCT116 and other cancer cells | Sulindac | Binds RXRα, inhibits tRXRα/p85α interaction | Suppression of Akt activation, Induction of apoptosis | nih.gov |
| Zebrafish | Sulindac | Suppression of PI3K/Akt/mTOR pathway | Autophagic cell death in neurons | nih.gov |
| A549 Human Lung Cancer | Sulindac + Simvastatin | Not specified | Attenuation of phosphorylated Akt | spandidos-publications.com |
| Glioblastoma Cells | Sulindac and its metabolites | Not specified | Down-regulation of Akt/PKB | mdpi.com |
Direct Effect on Ras-Mediated Signal Transduction
A significant aspect of sulindac's anti-neoplastic activity is its ability to directly interfere with Ras-mediated signal transduction. nih.gov The active metabolite, sulindac sulfide, has been shown to directly and non-covalently bind to the Ras protein p21ras. ashpublications.orgnih.gov This binding has several functional consequences that collectively impair Ras signaling.
Sulindac sulfide inhibits the interaction between p21ras and its key effector, Raf kinase, thereby decreasing Ras-induced activation of the Raf-MAPK pathway. nih.govnih.gov Furthermore, it has been demonstrated to impair the nucleotide exchange on Ras, a critical step for its activation, and to accelerate the intrinsic GTPase activity of Ras, which promotes its inactivation. ashpublications.orgnih.govresearchgate.net By acting at this crucial node in cellular signaling, sulindac sulfide effectively inhibits Ras-induced malignant transformation and Ras/Raf-dependent transactivation. nih.govnih.gov This direct inhibition of the Ras signaling pathway positions sulindac sulfide as a lead compound for developing novel anti-cancer drugs that target Ras-driven proliferation. nih.gov
Table 4: Effect of Sulindac Sulfide on Ras Signaling
| Target Protein | Molecular Interaction | Functional Consequence | Reference |
| p21ras | Direct, non-covalent binding | Inhibition of Ras-mediated signal transduction | ashpublications.orgnih.gov |
| Ras-Raf Complex | Inhibits interaction of p21ras with Raf | Decreased activation of c-Raf-1 kinase | nih.govnih.gov |
| Ras-GDP/GTP Cycle | Impairs nucleotide exchange (e.g., by CDC25) | Inhibition of Ras activation | ashpublications.orgnih.govresearchgate.net |
| Ras-GTPase Activity | Accelerates GTPase reaction (e.g., by p120GAP) | Promotion of Ras inactivation | ashpublications.orgnih.gov |
Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling
Sulindac and its metabolites exert significant influence over the Nuclear Factor-Kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival.
Inhibition of NF-κB Transcriptional Activity
Sulindac and its active metabolite, sulindac sulfide, have been shown to inhibit NF-κB transcriptional activity through multiple mechanisms. nih.govresearchgate.net A primary mechanism involves the inhibition of the IκB kinase (IKK) complex, specifically IKKβ. oup.comnih.govclinicaleducation.org By inhibiting IKKβ phosphorylation, sulindac prevents the subsequent phosphorylation and degradation of the inhibitory protein IκBα. nih.gov This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene transcription. oup.comnih.gov
This inhibitory effect has been observed in various cell types, including endometrial stromal cells and cancer cells. oup.comnih.gov In endometrial cells, sulindac's suppression of NF-κB translocation led to decreased expression of the pro-inflammatory chemokine RANTES. oup.com In breast and colon tumor cells, sulindac sulfide was shown to inhibit tumor cell invasion by suppressing the NF-κB-mediated transcription of several microRNAs (miRNAs) implicated in metastasis. nih.gov
It is noteworthy that some studies have reported a paradoxical activation of NF-κB by sulindac sulfide under specific experimental conditions, suggesting the drug's effect may be concentration-dependent and context-specific. nih.gov However, the predominant evidence points toward an inhibitory role on NF-κB transcriptional activity, which is a key component of its anti-inflammatory and anti-neoplastic properties. oup.comnih.govjci.org
Effects on IKKβ Phosphorylation and IκB Degradation
This compound, the active sulfide metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac, has been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway by interfering with key phosphorylation and degradation steps. Specifically, this compound can inhibit the phosphorylation of IκB kinase β (IKKβ) and the subsequent degradation of the inhibitor of κB (IκB). nih.govnih.gov
The activation of the IKK complex is a critical step in the canonical NF-κB pathway, leading to the phosphorylation of IκB proteins. jci.org This phosphorylation event marks IκB for ubiquitination and proteasomal degradation, which in turn releases NF-κB to translocate from the cytoplasm to the nucleus and activate the transcription of its target genes. jci.orgsemanticscholar.org
Research has demonstrated that this compound treatment can decrease the levels of phosphorylated IKKβ in various cancer cell lines, including breast (MDA-MB-231) and colon (HCT116) cancer cells. nih.gov This inhibition of IKKβ phosphorylation prevents the subsequent phosphorylation of IκBα. nih.gov As a result, IκBα is not targeted for degradation and accumulates in the cytoplasm, effectively sequestering NF-κB and preventing its nuclear translocation. nih.govresearchgate.net
Interestingly, some studies have reported seemingly contradictory effects. For instance, in unstimulated colon cancer cells, sulindac sulfide was observed to reduce total IκBα levels, suggesting a potential activation of the NF-κB pathway. nih.gov However, in the presence of an inflammatory stimulus like TNFα, sulindac sulfide appeared to inhibit the TNFα-induced phosphorylation of IκBα. nih.gov This suggests that the modulatory effects of this compound on the IKK/IκB axis can be context-dependent.
The following table summarizes the observed effects of this compound on IKKβ and IκB in different experimental models.
| Cell Line | Experimental Condition | Observed Effect on IKKβ Phosphorylation | Observed Effect on IκB Degradation | Reference |
| MDA-MB-231 (Breast Cancer) | This compound treatment | Decreased | Inhibited (IκBα accumulated) | nih.gov |
| HCT116 (Colon Cancer) | This compound treatment | Decreased | Inhibited (IκBα accumulated) | nih.gov |
| HCT-15 (Colon Cancer) | This compound pre-treatment followed by TNFα stimulation | Less TNFα-induced IκBα phosphorylation | Reduced total IκBα in unstimulated cells | nih.gov |
Downregulation of NF-κB Mediated microRNAs (e.g., miR-10b, miR-17, miR-21, miR-9)
A significant consequence of this compound's inhibition of the NF-κB pathway is the downregulation of specific microRNAs (miRNAs) that are transcriptionally regulated by NF-κB. nih.govnih.gov MiRNAs are small non-coding RNA molecules that play crucial roles in post-transcriptional gene regulation and are implicated in various cellular processes, including tumor invasion and metastasis. researchgate.net
Studies have identified a panel of oncogenic miRNAs, including miR-10b, miR-17, miR-21, and miR-9, whose expression is suppressed by this compound. nih.govnih.gov Research has confirmed that NF-κB can directly bind to the promoter regions of these miRNAs to regulate their transcription. nih.gov By inhibiting NF-κB's nuclear translocation, this compound effectively reduces the expression of these miRNAs. nih.govresearchgate.net
In human breast (MDA-MB-231) and colon (HCT116) cancer cells, treatment with this compound led to a significant alteration in the expression of 132 miRNAs, with a notable downregulation of miR-10b, miR-17, miR-21, and miR-9. nih.govnih.gov Further analysis revealed that a high percentage of the miRNAs suppressed by this compound have NF-κB binding sites within their promoter sequences. nih.govnih.gov
The downregulation of these specific miRNAs has been linked to the anti-invasive properties of this compound. nih.govresearchgate.net For instance, miR-10b is known to be associated with metastasis, and miR-9 has been shown to promote breast cancer metastasis. nih.gov A derivative of sulindac, SSA, was also found to downregulate these oncogenic miRNAs, although its mechanism appeared to be more specific to miR-21 through the TGFβ signaling pathway. oncotarget.com
The table below details the specific miRNAs downregulated by this compound and their association with the NF-κB pathway.
| microRNA | Effect of this compound | Evidence of NF-κB Regulation | Associated Function | Reference |
| miR-10b | Downregulated | NF-κB binds to promoter | Tumor invasion and metastasis | nih.govnih.gov |
| miR-17 | Downregulated | NF-κB binds to promoter | Tumor invasion and metastasis | nih.govnih.govresearchgate.net |
| miR-21 | Downregulated | NF-κB binds to promoter | Tumor invasion and metastasis | nih.govnih.govoncotarget.com |
| miR-9 | Downregulated | NF-κB binds to promoter | Tumor invasion and metastasis | nih.govnih.gov |
Interactions with Nuclear Receptors
Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
This compound has been identified as a ligand and activator of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipocyte differentiation, glucose metabolism, and inflammation. researchgate.netumw.edu.plnih.gov The activation of PPARγ by certain NSAIDs represents a cyclooxygenase (COX)-independent mechanism of action. umw.edu.pl
Structural and biochemical studies have confirmed that sulindac sulfide binds directly to the ligand-binding pocket of PPARγ. rcsb.org This binding event leads to the activation of PPARγ, which can then modulate the transcription of its target genes. nih.govnih.gov For example, a derivative of sulindac sulfide was shown to induce the expression of the PPARγ target genes, liver fatty-acid binding protein (L-FABP) and adipocyte fatty acid-binding protein (aP2). nih.gov
The interaction between this compound and PPARγ has been explored for its therapeutic potential. researchgate.net While some reports initially indicated that sulindac sulfide did not activate PPARγ, subsequent studies with novel derivatives have demonstrated potent agonistic activity. nih.govnih.gov For instance, compound 24, a sulindac derivative, was found to be a potent PPARγ agonist with an EC50 of 0.1 μM for inducing peroxisome proliferator response element (PPRE)-luciferase activity. nih.gov This activation was confirmed to be PPARγ-dependent through shRNA knockdown experiments. nih.gov
The table below summarizes key findings related to the activation of PPARγ by this compound and its derivatives.
| Compound | Assay | Result | Significance | Reference |
| Sulindac sulfide | X-ray crystallography | Binds to PPARγ ligand-binding pocket | Structural basis for PPARγ activation | rcsb.org |
| Sulindac sulfide derivative (Compound 24) | PPRE-luciferase reporter assay | EC50 of 0.1 μM | Potent PPARγ agonist activity | nih.gov |
| Sulindac sulfide derivative (Compound 24) | Displacement of [3H]troglitazone | Demonstrated direct binding to PPARγ | Confirms interaction with PPARγ | nih.gov |
| Sulindac sulfide derivative (Compound 24) | Gene expression analysis (L-FABP, aP2) | Induced expression of PPARγ target genes | Functional activation of PPARγ pathway | nih.gov |
Modulation of Retinoid X Receptor-Alpha (RXRα)
This compound and its derivatives have been shown to modulate the activity of the retinoid X receptor-alpha (RXRα), a key nuclear receptor that forms heterodimers with many other nuclear receptors, including PPARs. oup.comresearchgate.net RXRα is involved in regulating a wide range of physiological processes, and its altered expression and function have been implicated in cancer. oup.com
Of particular interest is the interaction of this compound with a truncated form of RXRα (tRXRα), which has been found in tumor cells and can promote tumor growth. oup.com this compound and its analogs can inhibit the activities of tRXRα. oup.com This inhibition is thought to occur through a unique binding mechanism that differs from classical RXRα ligands. oup.comnih.gov
Mechanistically, sulindac has been shown to inhibit the interaction between tRXRα and the p85α subunit of phosphoinositide 3-kinase (PI3K), which leads to the suppression of AKT activation and the induction of apoptosis. nih.gov A sulindac-derived RXRα modulator, K-80003, has been shown to inhibit the cytoplasmic translocation of RXRα, which may contribute to its effects on cellular processes like autophagy. nih.gov
The table below highlights the modulatory effects of this compound and its derivatives on RXRα.
| Compound | Target | Mechanism of Action | Cellular Outcome | Reference |
| Sulindac | tRXRα | Inhibits interaction with p85α subunit of PI3K | Suppression of AKT activation, induction of apoptosis | oup.comnih.gov |
| K-8008, K-8012 (Sulindac analogs) | RXRα | Inhibit RXRα transactivation | More effective than sulindac in inhibiting cancer cell growth | nih.gov |
| K-80003 (Sulindac derivative) | RXRα | Inhibits cytoplasmic translocation of RXRα | Promotion of autophagic flux, suppression of NF-κB pathway | nih.gov |
Impact on Wnt/β-Catenin Signaling Pathway
Down-regulation of β-Catenin
This compound has been demonstrated to impact the Wnt/β-catenin signaling pathway, a critical pathway in development and disease, particularly in colorectal cancer. nih.gov A key effect of this compound is the downregulation of β-catenin, the central effector of the canonical Wnt pathway. nih.govnih.gov
In the canonical Wnt pathway, the stabilization and nuclear accumulation of β-catenin lead to the transcription of target genes involved in cell proliferation and survival. oncotarget.com this compound and its sulfide metabolite have been shown to decrease the levels of total and non-phosphorylated (active) β-catenin in colorectal cancer cell lines. nih.govoncotarget.com This reduction in nuclear β-catenin levels leads to the inhibition of β-catenin/TCF (T-cell factor)-mediated transcription. nih.govnih.gov
The proposed mechanism for this downregulation involves the reactivation of proteasomal degradation of β-catenin. oncotarget.com By promoting its degradation, this compound prevents β-catenin from accumulating in the nucleus and driving the expression of target genes such as cyclin D1 and Met. nih.gov This inhibition of Wnt signaling provides a COX-2-independent mechanism for the chemopreventive effects of sulindac. nih.gov
The following table summarizes the effects of this compound on β-catenin in different models.
| Model System | Treatment | Effect on β-Catenin | Consequence | Reference |
| Familial Adenomatous Polyposis (FAP) patient adenomas | Sulindac | Less nuclear β-catenin expression | Inhibition of Wnt signaling in vivo | nih.gov |
| DLD1 and SW480 (Colorectal cancer cell lines) | Sulindac sulfide | Decreased levels of non-phosphorylated β-catenin | Abrogation of β-catenin/TCF-mediated transcription | nih.gov |
| MDA-MB-468 and Hs578t (Triple-negative breast cancer cell lines) | Sulindac sulfide | Downregulated total β-catenin levels | Inhibition of Wnt signaling | oncotarget.com |
| HCT116 (Colon tumor cells) | Sulindac sulfide | Time-dependent decrease in β-catenin expression | Suppression of Wnt/β-catenin signaling | researchgate.net |
Effects on Nuclear Translocation and Target Gene Transcription
This compound has been shown to influence the localization of key signaling molecules and the subsequent transcription of their target genes. In endometrial stromal cells, sulindac has been demonstrated to suppress the nuclear translocation of the NF-κB p65 subunit. oup.com This inhibition of nuclear import leads to a decrease in NF-κB-mediated gene transcription. oup.com Specifically, sulindac was found to reduce the activation of the RANTES gene promoter, which is regulated by NF-κB. oup.com
In the context of colon cancer, sulindac treatment has been observed to decrease the nuclear accumulation of β-catenin. semanticscholar.org This reduction in nuclear β-catenin is associated with diminished binding to the TCF/S100A4 promoter complex, leading to a decrease in the transcriptional induction of the metastasis mediator S100A4. semanticscholar.org Furthermore, sulindac has been reported to down-regulate other β-catenin target genes such as Met, c-myc, and cyclin D1. semanticscholar.org In some colon cancer cell lines, sulindac sulfide has been shown to induce a decrease in IκBα levels, which is an inhibitor of NF-κB, leading to an increase in the binding of the p65(RelA) subunit of NF-κB to its DNA response element and subsequent up-regulation of NF-κB target genes like IL-8, ICAM1, and A20. nih.gov This effect was observed to occur early in the proximal colon of mice treated with sulindac. nih.gov
Modulation of Polyamine Metabolism
Induction of Spermidine (B129725)/Spermine N1-Acetyltransferase (SSAT)
This compound and its metabolites have been shown to modulate polyamine metabolism by inducing the key catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). nih.govmdpi.com Studies in Caco-2 colon cancer cells revealed that sulindac sulfone transcriptionally activates the SSAT gene. mdpi.comnih.gov This induction of SSAT has been observed with various non-steroidal anti-inflammatory drugs, including sulindac, in Caco-2 cells. nih.govnih.gov The proposed mechanism for this induction by sulindac sulfone involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which then binds to a response element in the SSAT promoter. researchgate.net This leads to increased SSAT mRNA levels, protein expression, and enzymatic activity. mdpi.comnih.gov In ApcMin/+ mice, a model for familial adenomatous polyposis, sulindac treatment was found to induce SSAT activity in the intestinal tissue. nih.gov The combination of DFMO and sulindac has been shown to synergistically modulate polyamine metabolism, with sulindac contributing by activating SSAT. mdpi.commdpi.com
Reduction of Intracellular Polyamine Pools
A direct consequence of the induction of SSAT by this compound is the reduction of intracellular polyamine levels. nih.govmdpi.com The increased catabolism and subsequent export of polyamines from the cells lead to a depletion of the intracellular pools of spermidine and spermine. mdpi.comresearchgate.net This effect has been documented in various cancer cell lines. mdpi.comnih.gov In Caco-2 colon cancer cells, treatment with sulindac sulfone resulted in a decrease in intracellular polyamine content, which was associated with increased apoptosis. researchgate.net Similarly, in a rat model of colon adenocarcinoma, sulindac showed a modest effect on reducing polyamine levels. mdpi.com The combination of sulindac with DFMO, an inhibitor of polyamine biosynthesis, leads to a more significant depletion of intracellular polyamines and has been shown to suppress cell proliferation. mdpi.combiorxiv.org
Cleavage of Epithelial Cell Adhesion Molecule (EpCAM) Protein
A novel, cyclooxygenase (COX)-independent mechanism of this compound sulfide involves the cleavage of the Epithelial Cell Adhesion Molecule (EpCAM) protein. nih.govresearchgate.nettennessee.edu EpCAM is a transmembrane glycoprotein (B1211001) that is often overexpressed in various cancers. nih.govtennessee.edu Research has shown that sulindac sulfide facilitates the cleavage of the extracellular portion of EpCAM near its N-terminus. nih.govtennessee.edu This down-regulation of EpCAM occurs independently of transcriptional regulation, de novo protein synthesis, and the proteasomal degradation pathway. nih.govresearchgate.net The specific cleavage site has been investigated, and it was found that deleting amino acids 55-81 or mutating arginine residues at positions 80 and 81 to alanine (B10760859) blocks this sulindac sulfide-driven cleavage. nih.gov This post-translational modification of EpCAM by sulindac sulfide represents a distinct anti-tumorigenic mechanism. nih.govresearchgate.net
Specific Effects on Anti-Apoptotic Proteins
Down-regulation of Survivin
This compound has been demonstrated to specifically target the anti-apoptotic protein survivin. iiarjournals.orgd-nb.info In oral and head and neck squamous cell carcinoma cell lines, sulindac treatment leads to a down-regulation of both survivin mRNA and protein expression. iiarjournals.org This effect appears to be, at least in part, independent of COX inhibition, as other selective and non-selective COX inhibitors did not produce the same effect. iiarjournals.org The down-regulation of survivin by sulindac is linked to an inhibition of cell proliferation and an induction of apoptosis. iiarjournals.org Further research has indicated that the mechanism of survivin down-regulation by sulindac may be mediated through the inhibition of the Stat3 signaling pathway. spandidos-publications.com In vivo studies using nude mice with head and neck cancer xenografts confirmed that sulindac treatment reduced the protein levels of survivin in the tumors. The synergistic effect of sulindac and simvastatin has also been shown to down-regulate survivin in lung cancer cells through an Akt-dependent pathway. amegroups.org
Resistance of Bcl-2 Transgenic Cells to Sulindac-Induced Apoptosis
The overexpression of the anti-apoptotic protein Bcl-2 has been identified as a significant mechanism contributing to resistance against sulindac-induced apoptosis in various cancer cell lines. This resistance is primarily attributed to the ability of Bcl-2 to inhibit the mitochondrial pathway of apoptosis, a key target of sulindac's active metabolite, sulindac sulfide.
Research has demonstrated that ectopic expression of Bcl-2 in cancer cells confers protection against apoptosis induced by sulindac sulfide. nih.govaacrjournals.org In human colon cancer SW480 cells, for instance, those transfected to overexpress Bcl-2 exhibited attenuated cytochrome c release and a reduction in apoptosis of over 50% compared to control cells when treated with sulindac sulfide. nih.govascopubs.org This highlights the critical role of the mitochondrial pathway, involving the release of cytochrome c, in sulindac's apoptotic mechanism and how Bcl-2 directly counteracts this process.
Similarly, studies using murine thymocytes have shown that while sulindac sulfide-induced cell death is independent of p53, Bax, Fas, and FasL, Bcl-2 transgenic thymocytes are resistant to this apoptotic induction. nih.gov This further supports the notion that Bcl-2 is a key factor in mediating resistance to sulindac's effects.
Interestingly, while Bcl-2 overexpression confers resistance, it does not completely abrogate sulindac-induced apoptosis, suggesting that the extrinsic pathway still contributes to cell death. ascopubs.org This is supported by findings that inhibitors of both caspase-8 and caspase-9 can reduce sulindac-induced apoptosis in Bcl-2 overexpressing cells. ascopubs.org
Furthermore, the resistance conferred by Bcl-2 can be overcome. Co-administration of sulindac sulfide with a small-molecule Bcl-2 inhibitor, HA14-1, or with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) has been shown to enhance apoptosis in Bcl-2 overexpressing cells. nih.govaacrjournals.org This suggests that combination therapies targeting both Bcl-2 and other apoptotic pathways could be a viable strategy to circumvent resistance to sulindac.
The expression of Bcl-2 itself can be influenced by factors such as cyclooxygenase-2 (COX-2). wjgnet.comwjgnet.com Overexpression of COX-2 has been linked to increased Bcl-2 levels, which in turn contributes to reduced susceptibility to apoptosis induced by non-steroidal anti-inflammatory drugs (NSAIDs) like sulindac. aacrjournals.org In some cancer cell lines, sulindac treatment has been shown to down-regulate the expression of Bcl-2, contributing to its pro-apoptotic effects. wjgnet.comnih.gov However, in cells with stably overexpressed Bcl-2, this down-regulation may not be sufficient to overcome the anti-apoptotic shield.
In vivo studies in Min/+ mice, a model for intestinal tumorigenesis, have also implicated Bcl-2 in resistance to sulindac. While sulindac treatment led to a decrease in Bcl-2 expression in regressing small intestinal tumors, colonic tumors, which are less responsive to sulindac, showed higher baseline levels of Bcl-2 and no significant change after treatment. oup.com This suggests that inherent Bcl-2 levels may determine the sensitivity of tumors to sulindac-induced regression. oup.com
The table below summarizes the key findings from studies on the resistance of Bcl-2 transgenic cells to sulindac-induced apoptosis.
| Cell Line/Model | Key Findings | Reference |
| SW480 Human Colon Cancer Cells | Ectopic Bcl-2 expression attenuated sulindac sulfide-induced apoptosis and cytochrome c release. | nih.gov |
| SW480 Human Colon Cancer Cells | Bcl-2 overexpression led to a >50% reduction in apoptosis induced by sulindac sulfide. | ascopubs.org |
| Murine Thymocytes | Bcl-2 transgenic thymocytes were resistant to sulindac sulfide-induced apoptosis. | nih.gov |
| HCT-15 Colon Carcinoma Cells | Forced COX-2 expression, which can up-regulate Bcl-2, attenuated sulindac sulfide-induced apoptosis. | aacrjournals.org |
| Min/+ Mice | Colonic tumors with higher Bcl-2 expression were more resistant to sulindac-induced regression compared to small intestinal tumors. | oup.com |
Preclinical Evaluation of Sulindac S Biological Effects
In Vitro Cellular Models
Cancer Cell Lines Investigations
The active sulfide (B99878) metabolite of sulindac (B1681787) has been shown to inhibit the viability of several human colon tumor cell lines, including HCT116, HT-29, and Caco2, with IC50 values in the range of 75–83 μmol/L after 72 hours of treatment. nih.gov In contrast, normal colonocytes (NCM460) were less sensitive, displaying a higher IC50 value. nih.gov The growth inhibitory effects of sulindac and its metabolites have been observed in RKO and SW480 colon cancer cells, with sulindac sulfide being the most potent. nih.gov
In HCT116 cells, sulindac sulfide has been found to inhibit invasion by suppressing the NF-κB-mediated transcription of specific microRNAs. mdpi.com It also potently suppresses AKT activation in these and other cancer cell lines. nih.gov Studies have demonstrated that sulindac induces apoptosis in HCT116 cells, a process dependent on the proapoptotic Bcl-2 family member, Bax. nih.gov Furthermore, sulindac sulfide has been shown to upregulate the apoptosis-promoting gene NAG-1 in HCT-116 cells. mdpi.com
In HT-29 colon cancer cells, sulindac and its sulfide metabolite have been shown to reduce the proliferation rate, alter cell morphology, and cause an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov Sulindac sulfide also induces apoptosis in these cells. nih.govaacrjournals.org This cell cycle block is associated with a decrease in mitotic cyclins, an increase in p21WAF-1/cip1, and a reduction in total pRB levels. nih.gov Additionally, sulindac treatment has been found to suppress the expression of 14-3-3ε, a protein involved in apoptosis, in HT-29 and DLD-1 cells. aacrjournals.org In a co-culture with S-allylmercaptocysteine (SAMC), sulindac sulfide's growth inhibitory and apoptotic effects were enhanced in HT-29 and SW-480 cells. aacrjournals.org
Research on Caco2 cells has indicated that blueberry extract, which contains anthocyanins, can inhibit cell proliferation. nih.gov Similarly, grape extracts have also demonstrated the ability to inhibit growth and promote apoptosis in these cells. nih.gov
In SW480 cells, sulindac treatment led to a dose- and time-dependent downregulation and degradation of β-catenin. mdpi.com Sulindac sulfide treatment in SW480 and RKO cells resulted in the downregulation of Sp1, Sp3, and Sp4 proteins and several Sp-regulated genes critical for cancer cell survival and proliferation. nih.gov
Studies on HCT-15 cells, which are deficient in cyclooxygenase (COX), have shown that sulindac and piroxicam (B610120) can induce cell cycle arrest and apoptosis, indicating a COX-independent mechanism of action. mdpi.com Specifically, sulindac sulfide induced a G2 arrest in HCT-15 cells. friedmanfellows.com
Table 1: Effects of trans-Sulindac (B151527) on Colorectal Cancer Cell Lines
| Cell Line | Biological Effect | Key Findings | Citations |
|---|---|---|---|
| HCT116 | Inhibition of viability, invasion, and AKT activation; Induction of apoptosis | IC50 of 75-83 µM; Suppresses NF-κB and AKT; Bax-dependent apoptosis; Upregulates NAG-1. | nih.govmdpi.comnih.gov |
| HT-29 | Inhibition of proliferation; G0/G1 cell cycle arrest; Induction of apoptosis | Decreases mitotic cyclins, increases p21; Reduces pRB and mutant p53; Suppresses 14-3-3ε. | nih.govaacrjournals.orgaacrjournals.org |
| Caco2 | Inhibition of viability | IC50 of 75-83 µM. | nih.gov |
| SW480 | Inhibition of growth; Downregulation of β-catenin and Sp proteins | Most potent metabolite is sulindac sulfide; Downregulates Sp1, Sp3, Sp4, and β-catenin. | nih.govmdpi.com |
| HCT-15 | G2 cell cycle arrest; Induction of apoptosis | COX-independent mechanism. | mdpi.comfriedmanfellows.com |
In the triple-negative breast cancer cell line MDA-MB-231, sulindac sulfide has been shown to inhibit tumor cell invasion at concentrations lower than those required to inhibit cell growth. nih.gov This effect is mediated by the suppression of NF-κB, which in turn downregulates the expression of microRNAs involved in invasion and metastasis. nih.gov Sulindac sulfide also inhibits the γ-secretase mediated release of Notch1 intracellular domain in MDA-MB-231 cells. nih.gov Furthermore, PKGIβ is the predominantly expressed isoform of PKG in MDA-MB-231 cells, and its knockdown protects the cells from the effects of sulindac sulfide on cell viability and apoptosis. oatext.com
For the MCF-7 breast cancer cell line, sulindac sulfide has been demonstrated to inhibit proliferation and induce apoptosis in a dose- and time-dependent manner. nih.gov This is accompanied by a downregulation of Bcl-2 and an upregulation of Bax and cleaved caspase-3. nih.gov Studies have also shown that sulindac sulfide and exisulind (sulindac sulfone) cause a decrease in the expression of the estrogen receptor (ER) in MCF-7 cells and inhibit estrogen-stimulated activation of an estrogen-responsive promoter. aacrjournals.org In a co-culture model designed to mimic the inflammatory microenvironment, sulindac sulfide inhibited the survival of stimulated MCF-7 cells by decreasing the expression of Ras. Additionally, nonsteroidal anti-inflammatory drugs, including sulindac, have been found to inhibit the activity of prolidase in MCF-7 cells. mdpi.com
Table 2: Effects of this compound on Breast Cancer Cell Lines
| Cell Line | Biological Effect | Key Findings | Citations |
|---|---|---|---|
| MDA-MB-231 | Inhibition of invasion and cell viability; Induction of apoptosis | Suppresses NF-κB and related microRNAs; Inhibits γ-secretase; Mediated by PKGIβ. | nih.govnih.govoatext.com |
| MCF-7 | Inhibition of proliferation; Induction of apoptosis; Downregulation of ER | Downregulates Bcl-2, upregulates Bax and cleaved caspase-3; Inhibits estrogen signaling; Decreases Ras expression. | nih.govaacrjournals.org |
In oral squamous cell carcinoma (SCC) cell lines, including SCC4, SCC9, SCC15, and SCC25, sulindac treatment has been shown to cause a downregulation of activated Stat3. nih.gov This is associated with an inhibition of cell growth and an increase in apoptosis. nih.gov The antineoplastic effects of sulindac in these oral cancer cells are mediated, at least in part, through the downregulation of survivin expression. iiarjournals.org
Table 3: Effects of this compound on Head and Neck Squamous Cell Carcinoma Cell Lines
| Cell Line | Biological Effect | Key Findings | Citations |
|---|---|---|---|
| SCC9, SCC25, SCC4, SCC15 | Inhibition of cell growth; Induction of apoptosis | Downregulates activated Stat3 and survivin. | nih.goviiarjournals.org |
In the laryngeal cancer cell lines Tu686 and Tu212, sulindac has been found to inhibit cell proliferation in a dose-dependent manner. researchgate.net This is achieved by blocking the G1/S phase of the cell cycle and inducing apoptosis. researchgate.netresearchgate.net Mechanistically, sulindac treatment leads to the downregulation of cell cycle-related proteins CyclinD1 and c-Myc. researchgate.netresearchgate.net It also affects apoptosis-related proteins, with a decrease in Bcl-2, Caspase-3, and Survivin, and an increase in Bax and Cleaved caspase-3. researchgate.netresearchgate.net Furthermore, sulindac has been shown to downregulate the expression of p-Akt and β-catenin in these cell lines. researchgate.netresearchgate.net The IC50 values for Tu686 and Tu212 cells were determined to be 664.87±6.82 μM and 548.27±0.18 μM, respectively. researchgate.net
Table 4: Effects of this compound on Laryngeal Cancer Cell Lines
| Cell Line | Biological Effect | Key Findings | Citations |
|---|---|---|---|
| Tu686 | Inhibition of proliferation; G1/S phase cell cycle arrest; Induction of apoptosis | IC50 of 664.87±6.82 μM; Downregulates CyclinD1, c-Myc, Bcl-2, Caspase-3, Survivin, p-Akt, and β-catenin; Upregulates Bax and Cleaved caspase-3. | researchgate.netresearchgate.net |
| Tu212 | Inhibition of proliferation; G1/S phase cell cycle arrest; Induction of apoptosis | IC50 of 548.27±0.18 μM; Downregulates CyclinD1, c-Myc, Bcl-2, Caspase-3, Survivin, p-Akt, and β-catenin; Upregulates Bax and Cleaved caspase-3. | researchgate.netresearchgate.net |
In the uterine serous carcinoma (USC) cell lines ARK-1 and SPEC2, exposure to sulindac resulted in a dose-dependent decrease in cellular viability. nih.govnih.govresearchgate.net Sulindac was also found to effectively inhibit cell cycle progression, increase cellular stress, and induce apoptosis. nih.govnih.govresearchgate.net Furthermore, it reduced cell adhesion and invasion in these USC cells. nih.govnih.gov Mechanistically, sulindac decreased the expression of COX-2 and blocked the phosphorylation of NF-κB that is induced by TNF-α. nih.govnih.govresearchgate.net
Table 5: Effects of this compound on Uterine Serous Carcinoma Cell Lines
| Cell Line | Biological Effect | Key Findings | Citations |
|---|---|---|---|
| ARK-1 | Decreased cellular viability; Inhibition of cell cycle progression, adhesion, and invasion; Increased cellular stress; Induction of apoptosis | Dose-dependent decrease in viability; Decreased COX-2 expression; Blocked NF-κB phosphorylation. | nih.govnih.govresearchgate.net |
| SPEC2 | Decreased cellular viability; Inhibition of cell cycle progression, adhesion, and invasion; Increased cellular stress; Induction of apoptosis | Dose-dependent decrease in viability; Decreased COX-2 expression; Blocked NF-κB phosphorylation. | nih.govnih.govresearchgate.net |
Glioblastoma and Liver Hepatocellular Carcinoma Models (e.g., U-87, HepG2)
In preclinical studies, this compound has been evaluated for its efficacy against aggressive cancers such as glioblastoma and liver hepatocellular carcinoma. Using cell lines like U-87 (glioblastoma) and HepG2 (liver hepatocellular carcinoma), researchers have observed that sulindac and its derivatives can inhibit cancer cell growth. mdpi.comnih.gov For instance, studies have demonstrated that sulindac can induce differentiation in glioblastoma stem cells derived from the U-87 cell line, which in turn makes them more susceptible to oxidative stress. nih.gov This suggests a potential therapeutic strategy for targeting the resilient cancer stem cell population within these tumors. nih.gov
In HepG2 cells, sulindac has been shown to inhibit proliferation and induce apoptosis, a form of programmed cell death. nih.govnih.gov The cytotoxic effects of sulindac's metabolites have been compared, with sulindac sulfide (this compound) demonstrating greater toxicity in both primary rat hepatocytes and HepG2 cells compared to the parent drug or its sulfone metabolite. nih.gov Furthermore, the pro-apoptotic effects in HepG2 cells appear to be linked to the activation of caspase-3, a key enzyme in the apoptotic pathway, and are independent of sphingomyelin (B164518) metabolism. nih.gov Some evidence also suggests that NSAIDs like sulindac can inhibit the WNT/β-catenin signaling pathway in human cancer cells, a pathway often dysregulated in hepatocellular carcinoma. mdpi.com
Table 1: Effects of this compound on Glioblastoma and Liver Hepatocellular Carcinoma Models
| Cell Line | Cancer Type | Key Findings | References |
|---|---|---|---|
| U-87 | Glioblastoma | Induces differentiation of glioblastoma stem cells, increasing their sensitivity to oxidative stress. | nih.gov |
| Derivatives tested for anti-tumor activity. | mdpi.com | ||
| HepG2 | Liver Hepatocellular Carcinoma | Inhibits cell proliferation and induces apoptosis. | nih.govnih.gov |
| This compound is more cytotoxic than sulindac or sulindac sulfone. | nih.gov | ||
| Apoptosis is associated with caspase-3 activation. | nih.gov | ||
| Potential inhibition of the WNT/β-catenin signaling pathway. | mdpi.com |
Cervical Cancer Models (e.g., HeLa)
The effects of this compound have also been investigated in cervical cancer models, primarily using the HeLa cell line. Research indicates that sulindac inhibits the proliferation of HeLa cells in a time- and concentration-dependent manner. researchgate.net It has been shown to cause growth arrest and induce apoptosis in these cells. nih.gov The mechanism of action in HeLa cells involves the inhibition of the G1 to S phase transition in the cell cycle. nih.gov This cell cycle arrest is preceded by a decrease in cyclins E and A, and the inactivation of cyclin-dependent kinase 2 (cdk2). nih.gov
A notable finding in human papillomavirus (HPV)-positive cervical cancer cells like HeLa is that sulindac can induce the degradation of the viral oncoprotein E7 through the proteasomal pathway. nih.gov This effect is independent of COX inhibition. nih.gov Furthermore, the induction of apoptosis by sulindac in HeLa cells appears to involve the mitochondrial pathway, as evidenced by the suppression of anti-apoptotic proteins Bcl-2 and Bcl-x(L). nih.gov The anti-inflammatory properties of sulindac, specifically its ability to inhibit NF-κB activity, have also been observed in HeLa cells. nih.gov
Table 2: Effects of this compound on Cervical Cancer Models
| Cell Line | Cancer Type | Key Findings | References |
|---|---|---|---|
| HeLa | Cervical Cancer | Inhibits cell proliferation and induces apoptosis. | researchgate.netnih.gov |
| Causes G1 cell cycle arrest. | nih.gov | ||
| Induces degradation of HPV oncoprotein E7. | nih.gov | ||
| Apoptosis is mediated through the mitochondrial pathway. | nih.gov | ||
| Inhibits NF-κB activity. | nih.gov |
Lung Adenocarcinoma Models (e.g., Calu-3)
In the context of lung adenocarcinoma, the Calu-3 cell line has been utilized to study the effects of sulindac. Preclinical data shows that sulindac, both as a single agent and in combination with other drugs, can suppress viral propagation in Calu-3 cells infected with SARS-CoV-2. biorxiv.orgresearchgate.netresearchgate.net Specifically, sulindac treatment led to a significant decrease in the copy number of viral RNA. biorxiv.org
Beyond its antiviral effects, research has also explored the impact of sulindac on the fundamental processes of lung cancer cells. For instance, studies have shown that sulindac and another NSAID, celecoxib, can inhibit the migration and invasion of lung cancer cells. researchgate.net This inhibition is linked to the suppression of sirtuin 1 (SIRT1) expression. researchgate.net The Calu-3 cell line, which is positive for COX-2 expression, has been used in broader screenings of COX inhibitors, contributing to the understanding of their growth-inhibitory effects on various cancer cell types. aacrjournals.org
Table 3: Effects of this compound on Lung Adenocarcinoma Models
| Cell Line | Cancer Type | Key Findings | References |
|---|---|---|---|
| Calu-3 | Lung Adenocarcinoma | Suppresses SARS-CoV-2 propagation. | biorxiv.orgresearchgate.netresearchgate.net |
| Inhibits migration and invasion. | researchgate.net | ||
| Used in comparative studies of COX inhibitors' growth-inhibitory effects. | aacrjournals.org |
Non-Cancerous Cellular Models (e.g., Murine Thymocytes, Mouse Embryonic Fibroblasts, Bronchial Epithelial Cells)
To understand the selectivity of this compound, its effects have been studied in non-cancerous cells. In murine thymocytes, sulindac sulfide-induced apoptosis was found to be independent of p53, bax, Fas, and FasL, but was resisted by the overexpression of the anti-apoptotic protein bcl2. researchgate.netnih.gov
Studies using mouse embryonic fibroblasts (MEFs) have revealed that sulindac sulfide-induced cell cycle arrest is partially mediated by the retinoblastoma tumor suppressor protein (Rb) and the cyclin-dependent kinase inhibitor p21waf1/cip1. researchgate.netnih.gov Interestingly, MEFs lacking p21 or Rb were more susceptible to cell death induced by sulindac sulfide, suggesting that the drug may selectively target cells with compromised cell cycle checkpoints. nih.gov In normal bronchial epithelial cells, sulindac has been shown to inhibit NF-κB activity, a key regulator of inflammation. nih.gov Furthermore, both epimers of sulindac can protect normal lung cells from oxidative damage. ncats.io
Table 4: Effects of this compound on Non-Cancerous Cellular Models
| Cell Type | Model | Key Findings | References |
|---|---|---|---|
| Murine Thymocytes | Non-Cancerous | Induces apoptosis independent of p53, bax, Fas, and FasL. | researchgate.netnih.gov |
| Mouse Embryonic Fibroblasts (MEFs) | Non-Cancerous | Cell cycle arrest is partially mediated by Rb and p21waf1/cip1. | researchgate.netnih.gov |
| Bronchial Epithelial Cells | Non-Cancerous | Inhibits NF-κB activity. | nih.gov |
| Protects against oxidative damage. | ncats.io |
In Vivo Animal Models
Xenograft Models for Tumor Growth Inhibition
In vivo studies using xenograft models have provided evidence for the tumor growth inhibitory effects of this compound and its derivatives. In a human colon cancer xenograft model, sulindac treatment resulted in reduced tumor growth in the spleen and a decrease in liver metastasis. researchgate.net This was associated with lowered levels of β-catenin and S100A4 in the tumors of sulindac-treated mice. researchgate.net
Furthermore, sulindac sulfide has been shown to suppress the growth of colorectal carcinoma HCA-7 and HCT-116 cell xenografts. researchgate.net In a prostate cancer xenograft model, sulindac sulfide treatment significantly reduced average tumor weight. researchgate.net A derivative of sulindac, sulindac sulfide amide (SSA), which does not inhibit cyclooxygenases, has also demonstrated anti-tumor activity in a colon tumor xenograft mouse model. oncotarget.com
Carcinogen-Induced Tumorigenesis Models (e.g., N-methyl-N-nitrosourea (MNU) Rat Mammary Tumor Model)
In the N-methyl-N-nitrosourea (MNU)-induced rat mammary tumor model, a novel amide derivative of sulindac, sulindac sulfide amide (SSA), demonstrated significant anticancer activity. nih.govmdpi.com This derivative was specifically designed to reduce cyclooxygenase (COX) inhibitory activity while enhancing cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) inhibition. mdpi.com Treatment with SSA resulted in a 57% decrease in tumor incidence and a 62% reduction in tumor multiplicity. nih.govmdpi.com These findings underscore the potential of targeting cGMP/PKG signaling for breast cancer prevention and treatment, highlighting the COX-independent anticancer properties of sulindac derivatives. nih.gov The study also supports the strategy of modifying existing drugs to optimize their off-target effects, potentially enhancing both safety and efficacy. nih.gov The MNU model induces low-grade, estrogen receptor-expressing mammary tumors, providing a relevant system for evaluating preventative agents for this type of breast cancer. mdpi.com
| Model | Compound | Key Findings |
| MNU-induced rat mammary tumor | Sulindac Sulfide Amide (SSA) | 57% reduction in tumor incidence. nih.govmdpi.com |
| 62% reduction in tumor multiplicity. nih.govmdpi.com | ||
| Anticancer activity associated with activation of cGMP/PKG signaling. mdpi.com |
Genetically Engineered Mouse Models (e.g., ApcMin/+ Mouse Model of Colorectal Carcinogenesis)
The ApcMin/+ mouse, a genetic model for human familial adenomatous polyposis, has been instrumental in evaluating sulindac's efficacy in colorectal carcinogenesis. In this model, sulindac treatment has been shown to cause a dramatic reduction in polyp number, with some studies reporting a decrease of over 80%. nih.govoup.com This effect is consistent with the inhibition of both the activity and expression of COX-2, a key enzyme in prostaglandin (B15479496) production. nih.gov
However, the effects of sulindac in the ApcMin/+ mouse are not uniform throughout the intestine. While it significantly reduces both the size and multiplicity of tumors in the small intestine, it has been observed to increase the number of colon tumors, although it does reduce their size. nih.gov This suggests that sulindac may inhibit the progression of colon tumors but not their initiation. nih.gov
Mechanistically, sulindac's effects in this model are associated with changes in gene expression. Gene microarray analyses have revealed that sulindac treatment leads to the upregulation of several collagen genes (Col1a2, Col5a2, Col6a2, and Col6a3) and the downregulation of matrilysin (Mmp7), a matrix metalloproteinase. nih.govoup.com This suggests that sulindac may alter the tumor microenvironment by modulating the extracellular matrix. nih.gov Furthermore, sulindac has been shown to protect against the loss of E-cadherin and inhibit the nuclear accumulation of β-catenin in colon tumors. nih.govresearchgate.net However, resistance to sulindac in colon tumors has been associated with the loss of p21WAF1/cip1 and PPARγ expression. nih.gov
| Model | Key Findings |
| ApcMin/+ Mouse | >80% reduction in small intestinal polyp number. nih.govoup.com |
| Increased number but reduced size of colon tumors. nih.gov | |
| Upregulation of collagen genes (Col1a2, Col5a2, Col6a2, Col6a3). nih.govoup.com | |
| Downregulation of matrilysin (Mmp7). nih.govoup.com | |
| Protection against E-cadherin loss and inhibition of nuclear β-catenin accumulation in colon tumors. nih.govresearchgate.net |
Models for Specific Disease Contexts (e.g., LPS-induced Mouse Model of Lung Inflammation in Cystic Fibrosis)
In a lipopolysaccharide (LPS)-induced mouse model of lung inflammation relevant to cystic fibrosis (CF), sulindac has demonstrated significant anti-inflammatory effects. nih.gov CF is characterized by an exaggerated inflammatory response in the lungs, with the transcription factor NF-κB playing a central role. nih.gov Sulindac was found to inhibit the transcriptional activity of NF-κB in a dose-dependent manner. nih.gov This, in turn, led to a decrease in the transcription and secretion of interleukin-8 (IL-8), a key pro-inflammatory cytokine, in TNF-α stimulated CF cells. nih.gov
The anti-inflammatory effects of sulindac in this model were shown to be independent of its cyclooxygenase (COX) inhibitory activity. nih.gov This is a crucial finding, as the digestive side effects of COX inhibition have limited the use of other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) in CF patients. nih.gov The in vivo relevance of these findings was confirmed in a mouse model of CF where intra-tracheal instillation of LPS was used to induce lung inflammation. nih.gov Treatment with sulindac resulted in a significant decrease in the induction of mRNA for macrophage inflammatory protein-2 (MIP-2), a murine chemokine analogous to human IL-8. nih.gov
| Model | Key Findings |
| LPS-induced mouse model of lung inflammation in CF | Inhibition of NF-κB transcriptional activity. nih.gov |
| Decreased IL-8 transcription and secretion. nih.gov | |
| Significant decrease in MIP-2 mRNA induction in vivo. nih.gov | |
| Anti-inflammatory effects are COX-independent. nih.gov |
Evaluation of Analogue Activity in Inflammatory Models (e.g., Carrageenan-Induced Rat Paw Edema)
The carrageenan-induced rat paw edema model is a classic in vivo assay for evaluating the anti-inflammatory activity of compounds. In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
While specific data for this compound in this exact model is not detailed in the provided context, the model is widely used to screen and characterize NSAIDs and their analogues. researchgate.netnih.govresearchgate.net For instance, studies on various pyrimidine (B1678525) and pyridazinone derivatives have utilized this model to demonstrate their anti-inflammatory efficacy, often comparing them to standard drugs like indomethacin (B1671933) or diclofenac (B195802). researchgate.netnih.govresearchgate.net The model allows for the assessment of a compound's ability to inhibit the production of inflammatory mediators like prostaglandins. nih.gov The effectiveness of indomethacin analogues has also been evaluated using this model, showing significant anti-inflammatory results comparable to diclofenac sodium. acs.org
Antiviral Efficacy in Infection Models (e.g., K18-hACE2 Transgenic Mouse Model of SARS-CoV-2 Infection)
The K18-hACE2 transgenic mouse model, which expresses the human angiotensin-converting enzyme 2 (hACE2) receptor, has been used to study severe COVID-19. researchgate.netbiorxiv.orgnih.gov In this model, sulindac has been evaluated for its antiviral efficacy against SARS-CoV-2. researchgate.netbiorxiv.orgnih.gov
When administered as a prophylactic agent, sulindac demonstrated a protective, age- and sex-dependent antiviral effect. researchgate.netbiorxiv.orgnih.gov In young male mice, prophylaxis with sulindac as a single agent significantly increased survival rates. researchgate.netbiorxiv.orgnih.govresearchgate.net Young female mice also showed a significant benefit from prophylaxis with sulindac alone. researchgate.netbiorxiv.orgnih.gov However, aged female mice did not experience a significant benefit from any of the treatment interventions. researchgate.netbiorxiv.orgnih.gov The therapeutic regimen, where treatment was initiated after infection, was found to be ineffective in suppressing SARS-CoV-2 infection in these mice. researchgate.netbiorxiv.orgnih.gov These findings suggest a potential role for sulindac in the prevention of severe COVID-19, with its efficacy being influenced by both age and sex. researchgate.netbiorxiv.orgnih.gov
| Model | Key Findings |
| K18-hACE2 Transgenic Mouse Model of SARS-CoV-2 Infection | Prophylactic sulindac increased survival rates in young male mice. researchgate.netbiorxiv.orgnih.govresearchgate.net |
| Prophylactic sulindac increased survival rates in young female mice. researchgate.netbiorxiv.orgnih.gov | |
| No significant benefit observed in aged female mice. researchgate.netbiorxiv.orgnih.gov | |
| Therapeutic treatment (post-infection) was ineffective. researchgate.netbiorxiv.orgnih.gov |
Structure Activity Relationship Sar Studies and Analog Development
Design and Synthesis of Sulindac (B1681787) Analogues
The development of sulindac analogues has been driven by the goal of separating its anti-inflammatory effects, which are mediated by cyclooxygenase (COX) inhibition, from its anticancer properties. mdpi.comnih.gov This separation is desirable because the long-term use of COX-inhibiting nonsteroidal anti-inflammatory drugs (NSAIDs) is associated with gastrointestinal and cardiovascular side effects. mdpi.comnih.gov The antineoplastic activity of sulindac is believed to occur through one or more COX-independent mechanisms. mdpi.comscienceopen.com
A key strategy in this rational design process involves modifying the carboxylate group of sulindac sulfide (B99878). mdpi.comnih.gov This functional group is crucial for the inhibition of COX enzymes. mdpi.comneu.edu.tr By replacing the negatively charged carboxyl moiety with other functional groups, researchers have successfully created analogues with significantly reduced or eliminated COX-1 and COX-2 inhibitory activity while retaining or even enhancing their anticancer potency. mdpi.comnih.gov
One notable example is the development of sulindac sulfide amide (SSA). mdpi.comnih.gov In SSA, the carboxylate group is replaced with a dimethylaminoethyl-amide moiety. mdpi.com This modification effectively blocks the compound's ability to inhibit COX enzymes. mdpi.comnih.gov This "designing-out" of COX inhibition provides strong evidence for the existence of COX-independent pathways for the anticancer effects of sulindac derivatives. scienceopen.comfrontiersin.org The success of this approach has led to the exploration of a diverse range of amide and amine analogues to further investigate the anticancer potential of this class of compounds. nih.gov
Another approach has focused on creating analogues that target other cellular pathways involved in cancer, such as the retinoid X receptor alpha (RXRα). nih.gov Docking studies of sulindac to the RXRα ligand-binding domain have guided structural modifications to dissociate COX inhibition from RXRα-binding activity. nih.gov This has led to the synthesis of RXRα-selective sulindac derivatives with the aim of developing cancer therapies with reduced side effects. nih.gov
The synthesis of sulindac analogues involves a variety of chemical reactions to modify the core sulindac structure. A common starting material for many syntheses is sulindac itself or its metabolites, sulindac sulfide and sulindac sulfone. uky.edu
One general route begins with the conversion of the carboxylic acid group of sulindac, sulindac sulfide, or sulindac sulfone into a methyl ester. uky.edu This is often achieved by treatment with methanol (B129727) and thionyl chloride or boron trifluoride-methanol complex. uky.edumdpi.com The resulting ester can then be reduced to an aldehyde using a reagent like diisopropylaluminum hydride (DIBAL-H). uky.edu This aldehyde serves as a key intermediate for further modifications, such as reductive amination with various amines to produce sulindac amine analogues. uky.edu
Another synthetic strategy involves the direct modification of the carboxylic acid. For instance, methane (B114726) amine analogues of sulindac derivatives can be synthesized by treating the corresponding acid with oxalyl chloride, followed by trimethylsilyl (B98337) azide (B81097) and acetic acid. nih.gov These amine analogues can be further diversified into libraries of amides and sulfonamides by reacting them with various acids or sulfonyl chlorides, respectively. nih.gov
The synthesis of analogues with modifications on the benzylidene ring often involves condensation reactions. For example, 5-fluoro-2-methyl-3-indeneacetic acid or its ethyl ester can be condensed with various substituted benzaldehydes in the presence of a base like sodium alkoxide to yield analogues with different substituents on the benzylidene moiety. google.com
For the synthesis of (E)-2′-des-methyl sulindac sulfide analogues, a general route involves the Reformatsky reaction of 6-fluoro-2-methylindanone with a haloacetate, followed by elimination to form 5-fluoro-2-methyl-3-indene acetate. google.comnih.gov This intermediate can then undergo further reactions, such as Suzuki-Miyaura coupling, to introduce various aryl groups onto the benzylidene portion of the molecule. acs.org
Rational Design for Uncoupling COX-Inhibitory and Antineoplastic Activities
Investigation of Structural Modifications and Their Impact on Biological Activity
Modifications to the carboxylate group of sulindac and its sulfide metabolite have a profound impact on their biological activity, particularly in separating their COX-inhibitory and antineoplastic effects. The carboxylic acid moiety is considered essential for COX inhibition. mdpi.comnih.govacs.org
A prime example of this is the development of Sulindac Sulfide Amide (SSA). nih.govuky.edu In SSA, the carboxylate group of sulindac sulfide is replaced with an N,N-dimethylethylenediamine moiety. mdpi.com This seemingly simple modification leads to a dramatic decrease in COX inhibitory activity. mdpi.comnih.gov Specifically, SSA is reported to be 68-fold less potent than sulindac sulfide at inhibiting COX-1 and over 10-fold less potent at inhibiting COX-2. mdpi.comnih.gov Despite this loss of anti-inflammatory activity, SSA exhibits enhanced anticancer properties, being about 10-fold more potent in inhibiting the growth of breast cancer cells and inducing apoptosis compared to the parent compound. mdpi.comnih.gov The anticancer activity of SSA is linked to a COX-independent mechanism involving the inhibition of cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) isozymes. mdpi.comnih.gov
The development of SSA has spurred the creation of extensive libraries of sulindac amine, amide, and sulfonamide analogues. nih.gov The general trend observed is that replacing the negatively charged carboxylate with various amine-containing groups can attenuate or eliminate COX inhibition while maintaining or even improving anticancer potency. nih.govtandfonline.com For instance, a series of sulindac amine analogues were synthesized and screened against prostate, colon, and breast cancer cell lines, with several compounds showing potent inhibitory activity. nih.gov The conversion of the carboxylic acid to an ester or other amide derivatives has also been shown to significantly reduce COX-1 potency. acs.org
These findings underscore the principle that the COX-inhibitory and antineoplastic activities of sulindac can be effectively uncoupled through strategic modifications at the carboxylate position. nih.govresearchgate.net
Table 1: Impact of Carboxylate Group Modification on COX Inhibition and Anticancer Activity
| Compound | Modification | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Anticancer Activity | Reference |
|---|---|---|---|---|---|
| Sulindac Sulfide | Carboxylic Acid | 1.2 µM | 9.0 µM | Baseline | mdpi.com |
| Sulindac Sulfide Amide (SSA) | N,N-dimethylethyl amide | 81.6 µM | >200 µM | ~10-fold more potent than Sulindac Sulfide | mdpi.com |
| Sulindac Sulfone | Sulfone (oxidized sulfide) | Lacks COX inhibitory activity | Lacks COX inhibitory activity | Active | uky.edu |
Structural alterations to the benzylidene moiety of sulindac analogues significantly influence their biological activity. This includes the position of substituents on the phenyl ring and the geometric configuration (Z/E) of the double bond.
Studies have shown that meta-substitution on the benzylidene ring can be beneficial for binding and transactivation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in metabolism and a potential drug target. lookchem.comresearchgate.netnih.gov For example, a derivative with a benzyloxyl meta-substitution demonstrated potent improvement in glucose tolerance in a diabetic mouse model. lookchem.comresearchgate.net In contrast, para-substitution with various groups, while tolerated, generally leads to only modest selectivity for COX-1 inhibition. acs.org Interestingly, introducing a 2-aza substituent into a meta-substituted biphenyl (B1667301) scaffold can reverse the selectivity, resulting in modest COX-2 selectivity. nih.govacs.org
The geometric isomerism of the benzylidene double bond is another critical factor. The naturally occurring, biologically active form of sulindac and its sulfide metabolite is the Z-isomer. lookchem.comgpatindia.com Research indicates that the Z configuration is crucial for the selective activation of PPARγ. lookchem.comresearchgate.netnih.gov Derivatives with a Z configuration showed PPARγ selectivity, whereas their E configuration counterparts did not. lookchem.com Conversely, in a series of 2'-des-methyl sulindac sulfide analogues, the E configuration was found to be a unique scaffold for developing novel PPARγ agonists, as these compounds lack the COX inhibitory activity associated with the parent compound. nih.govacs.org The Z-isomer of sulindac is generally considered more potent than the E-isomer in its anti-inflammatory effects. gpatindia.com
Table 2: Effect of Benzylidene Moiety Modifications on Biological Activity
| Modification | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|
| meta-substitution (e.g., benzyloxyl) | PPARγ Activation | Beneficial for PPARγ binding and transactivation. | lookchem.comresearchgate.netnih.gov |
| para-substitution | COX-1 Inhibition | Generally results in modest COX-1 selectivity. | acs.org |
| Z Configuration | PPARγ Activation | Endows derivatives with selectivity for PPARγ activation. | lookchem.comresearchgate.netnih.gov |
| E Configuration (in 2'-des-methyl analogues) | PPARγ Activation | Can serve as a scaffold for PPARγ agonists without COX inhibition. | nih.govacs.org |
The fluorine atom substituted at the 5-position of the indene (B144670) moiety in sulindac is a critical determinant of its biological activity. lookchem.comresearchgate.netnih.gov This substitution has been shown to be essential for the binding and regulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). lookchem.comresearchgate.netnih.gov
In studies investigating sulindac derivatives as PPARγ ligands, it was found that analogues retaining the indene fluorine could strongly induce PPARγ transactivation. lookchem.com However, the corresponding compounds lacking this fluorine substitution failed to bind to or activate PPARγ. lookchem.com This finding holds true for both the Z and E isomers of the benzylidene double bond, highlighting the fundamental importance of the fluorine group for this specific biological activity. lookchem.com
Furthermore, the replacement of a 5-methoxy group with fluorine in the indene ring has been reported to increase the analgesic effects of the drug. gpatindia.com This suggests that the electronic properties conferred by the fluorine atom at this position are advantageous for multiple aspects of sulindac's pharmacological profile. In the context of developing selective COX-1 inhibitors based on the (E)-2′-des-methyl-sulindac sulfide scaffold, alterations to the 5'-fluoro group were found to be less well-tolerated than modifications to the benzylidene group, further emphasizing its importance. acs.org
Table 3: Impact of Fluorine Substitution on the Indene Moiety
| Compound Feature | Biological Activity | Finding | Reference |
|---|---|---|---|
| Presence of 5-fluoro group | PPARγ Activation | Essential for binding to and activating PPARγ. | lookchem.comresearchgate.netnih.gov |
| Absence of 5-fluoro group | PPARγ Activation | Compounds failed to bind to or activate PPARγ. | lookchem.com |
| 5-fluoro vs. 5-methoxy group | Analgesic Effects | Fluorine substitution increases analgesic effects compared to methoxy. | gpatindia.com |
Development of Sulfoximine (B86345) Derivatives
The exploration of sulindac derivatives has led to the synthesis of novel sulfoximine analogues, aiming to leverage the unique physicochemical properties of the sulfoximine moiety for potential therapeutic benefit. nih.govnih.gov The sulfoximine group, an aza-analogue of a sulfone, is of interest in medicinal chemistry due to its tetrahedral geometry, its capacity to act as a hydrogen bond donor and acceptor, and its potential to form stable, chiral centers at the sulfur atom. nih.gov
Recent research has focused on the synthesis of sulfoximine derivatives from the clinically prevalent (Z)-isomer of sulindac. nih.govmdpi.com In one study, two new derivatives, (Z)-sulindac sulfoximine and (Z)-sulindac methyl ester sulfoximine, were synthesized and characterized. nih.gov The synthesis of (Z)-sulindac methyl ester sulfoximine was achieved directly from (Z)-sulindac methyl ester. nih.govmdpi.com However, the direct conversion of (Z)-sulindac to its corresponding sulfoximine proved challenging under the same conditions, necessitating a multi-step process wherein the sulfoximine methyl ester was first synthesized and then hydrolyzed to yield the final (Z)-sulindac sulfoximine product. nih.govmdpi.com
Preliminary biological evaluations of these (Z)-sulindac sulfoximine derivatives were conducted to assess their cytotoxic activity against a panel of human cancer cell lines, including glioblastoma (U-87), breast cancer (MCF-7), liver carcinoma (HepG2), colon cancer (CaCo-2), and cervical cancer (HeLa). nih.govmdpi.com The studies also investigated the cyclooxygenase (COX) inhibitory activity of these new compounds. nih.gov The results indicated that the novel sulfoximine derivatives exhibited a biological activity profile comparable to the parent (Z)-sulindac in terms of cytotoxicity and COX inhibition. nih.gov Notably, the (Z)-sulindac methyl ester sulfoximine showed interesting cytotoxic values against the HepG2 cell line. nih.gov While these developments are promising, the research has primarily centered on the (Z)-isomer, and specific studies on the development of trans-(E)-Sulindac sulfoximine derivatives are not extensively documented in the available literature.
Characterization of Novel Binding Sites and Mechanisms for Analogues (e.g., RXRα Modulators)
A significant advancement in understanding the mechanisms of sulindac analogues beyond COX inhibition is the discovery of their interaction with the Retinoid X receptor-alpha (RXRα). nih.govresearchgate.net This nuclear receptor has been identified as an intracellular target mediating the anticancer effects of certain nonsteroidal anti-inflammatory drugs (NSAIDs), including sulindac. nih.govresearchgate.net
Research has revealed that certain sulindac analogues can modulate RXRα activity through a novel, allosteric mechanism. nih.govresearchgate.net Specifically, two analogues, K-8008 and K-8012, have been shown to bind to a previously unknown site on the RXRα ligand-binding domain (LBD), which is distinct from the classical, canonical ligand-binding pocket (LBP). nih.govresearchgate.netsciengine.com Crystallographic studies demonstrated that these analogues bind to the tetrameric form of the RXRα LBD. nih.govoup.com The binding site is located in a hydrophobic region near the entrance of the conventional LBP. sciengine.comoup.com
This unique binding mechanism regulates the non-genomic actions of a truncated form of RXRα (tRXRα) found in cancer cells. nih.govresearchgate.net In tumor cells, tRXRα can interact with the p85α subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of the pro-survival AKT signaling pathway. nih.govresearchgate.net The sulindac analogues K-8008 and K-8012 inhibit this tRXRα-p85α interaction, thereby suppressing AKT activation and promoting apoptosis in cancer cells. nih.govresearchgate.net These findings identify a new strategy for developing RXRα-based therapeutic agents and define a novel binding mechanism for regulating the non-transcriptional activity of tRXRα. nih.gov
Comparative Analysis of Potency and Selectivity among Analogues
The development of trans-Sulindac (B151527) analogues has generated a diverse library of compounds with varying potencies and selectivities against different molecular targets, primarily cyclooxygenase (COX) enzymes. Comparative analyses have been crucial in elucidating the structure-activity relationships (SAR) that govern these properties.
One area of focus has been the development of COX-1 selective inhibitors based on the (E)-2′-des-methyl-sulindac sulfide (E-DMSS) scaffold. acs.orgnih.gov SAR studies revealed that increasing the size and hydrophobicity of the aryl group at the benzylidene position significantly enhanced both the potency and selectivity for COX-1 inhibition. acs.orgnih.gov For instance, the biphenyl analogue 13a emerged as a potent and selective COX-1 inhibitor, with an IC₅₀ value of 570 nM for COX-1 and >4 µM for COX-2. acs.orgnih.gov Further modification of the carboxylic acid moiety to a trifluoromethylsulfonimide led to compound 21c , the most potent and selective COX-1 inhibitor in this series, with a COX-1 IC₅₀ of 470 nM and a COX-2 IC₅₀ of 14 µM. acs.orgnih.gov
Data sourced from multiple studies. nih.govacs.orgnih.gov
Another line of research involved modifying the carboxylic acid group to create analogues with reduced or eliminated COX inhibitory activity but enhanced anticancer potency. aacrjournals.org The N,N-dimethylethyl amide derivative of sulindac sulfide, known as sulindac sulfide amide (SSA), was designed based on modeling studies showing the carboxylate moiety is critical for COX binding. aacrjournals.orgmdpi.com Comparative analysis showed that SSA is significantly less potent at inhibiting COX enzymes than its parent compound, sulindac sulfide (SS). mdpi.com SSA displayed a 68-fold lower potency for COX-1 and over a 10-fold lower potency for COX-2. mdpi.com Despite this, SSA was found to be approximately 10-fold more potent in inhibiting the growth of breast cancer cells. mdpi.com This enhanced antineoplastic activity is associated with mechanisms independent of COX inhibition, such as the inhibition of cGMP phosphodiesterase (PDE) activity. aacrjournals.orgmdpi.com
Data sourced from multiple studies. aacrjournals.orgmdpi.com
These comparative studies underscore a critical divergence in the development of this compound analogues: one path focuses on refining selectivity towards traditional targets like COX-1, while the other seeks to eliminate COX activity to enhance potency against alternative cancer-relevant pathways. acs.orgmdpi.com
Future Research Directions and Preclinical Therapeutic Implications
Elucidation of Unexplored COX-Independent Molecular Targets
A growing body of evidence suggests that the anticancer effects of sulindac (B1681787) and its metabolites are not solely dependent on COX inhibition. mdpi.comnih.gov This has spurred investigations into alternative molecular targets that could be responsible for their antineoplastic activities.
Key COX-independent targets that have been identified include:
Cyclic Guanosine (B1672433) Monophosphate Phosphodiesterase (cGMP PDE): Both the sulfide (B99878) and sulfone metabolites of sulindac have been shown to inhibit cGMP PDE isozymes. mdpi.com This inhibition leads to an increase in intracellular cGMP levels, which in turn activates cGMP-dependent protein kinase (PKG) signaling, ultimately inducing apoptosis and cell cycle arrest in cancer cells. mdpi.com
Retinoid X Receptor-α (RXRα): Sulindac has been found to bind to RXRα, a nuclear receptor that can be truncated in some cancer cells (tRXRα). nih.gov This interaction inhibits the tRXRα-mediated activation of the PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival. nih.gov
γ-secretase: Sulindac sulfide has been identified as a γ-secretase modulator (GSM), enabling it to inhibit Notch1 cleavage in cancer cells. frontiersin.org This is particularly relevant in triple-negative breast cancer (TNBC), where Notch signaling is often implicated in tumor progression. frontiersin.org
5-Lipoxygenase (5-LO): The active metabolite, sulindac sulfide, has been shown to directly suppress 5-LO, the key enzyme in the biosynthesis of pro-inflammatory leukotrienes, at clinically relevant concentrations. nih.gov
Survivin: In oral squamous cell carcinoma, sulindac has been observed to down-regulate the expression of survivin, an inhibitor of apoptosis, thereby promoting cancer cell death. iiarjournals.org This effect appears to be specific to sulindac, as other COX inhibitors did not produce the same result. iiarjournals.org
Further research is necessary to fully elucidate the intricacies of these and other potential COX-independent pathways. Identifying and validating these targets could pave the way for the development of more selective and effective cancer therapies.
Integration of Multi-Omics Approaches for Comprehensive Pathway Analysis
To gain a more holistic understanding of the cellular response to trans-sulindac (B151527), future research will increasingly rely on the integration of various "omics" technologies. Transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the molecular changes occurring within a cell or organism upon drug exposure.
For instance, transcriptomic analysis can identify genes that are differentially expressed in response to this compound, offering clues about the pathways being modulated. researchgate.net This approach has been used to study the effects of sulindac on gene expression in both in vitro and in vivo models, revealing discrepancies that highlight the importance of using relevant experimental systems. researchgate.net
Proteomic studies can characterize changes in protein expression and post-translational modifications, providing further insight into the drug's mechanism of action. mdpi.com Similarly, metabolomics can reveal alterations in cellular metabolism, which is often dysregulated in cancer. biorxiv.org
By combining these multi-omics datasets, researchers can construct detailed pathway maps that illustrate the complex interplay of molecules and signaling cascades affected by this compound. This integrated approach will be instrumental in identifying predictive biomarkers of response and resistance, as well as potential combination therapy strategies.
Development of Advanced Preclinical Models for Efficacy and Mechanism Validation
The translation of preclinical findings to clinical success is a major challenge in drug development. To improve the predictive value of preclinical studies, there is a need for more sophisticated and clinically relevant models.
For this compound and its analogues, this includes the use of:
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better recapitulate the heterogeneity and microenvironment of human cancers. These models have been utilized to test the efficacy of sulindac sulfide in triple-negative breast cancer. frontiersin.org
Organoids: Three-dimensional organoid cultures derived from patient tumors offer a platform to study drug response in a more physiologically relevant context than traditional 2D cell cultures. frontiersin.org Tumor organoids that retain the tumor architecture and immune cell components are particularly valuable for evaluating immunomodulatory agents. frontiersin.org
Humanized Mouse Models: These are mice engrafted with a human immune system, allowing for the investigation of interactions between the drug, the tumor, and the human immune response. Such models are being used to study the combination of sulindac and anti-PD-L1 therapy in colorectal cancer. nih.gov
Genetically Engineered Mouse Models (GEMMs): GEMMs that mimic the genetic alterations found in human cancers provide powerful tools for studying drug efficacy and mechanisms of action in an immunocompetent setting. spandidos-publications.com
These advanced preclinical models will be crucial for validating the therapeutic potential of this compound analogues and for identifying the patient populations most likely to benefit from these agents.
Optimization of Analogues for Enhanced Efficacy and Target Specificity
A key strategy in leveraging the therapeutic potential of sulindac is the development of analogues with improved efficacy and target specificity, while minimizing off-target effects, particularly COX inhibition. mdpi.com
Several approaches are being explored:
Rational Drug Design: By modifying the chemical structure of sulindac, researchers can uncouple its antineoplastic activities from its COX-inhibitory properties. mdpi.com For example, the creation of sulindac sulfide amide (SSA) resulted in a compound with significantly reduced COX-1 and COX-2 inhibitory activity but enhanced potency in inhibiting breast cancer cell growth. mdpi.com
Target-Specific Analogues: Analogues can be designed to have a higher affinity for specific COX-independent targets. For instance, the sulindac analog K-80003 was developed to have an increased affinity for RXRα while lacking COX inhibitory activity, demonstrating enhanced efficacy in inhibiting tumor growth in animal models. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the sulindac scaffold, such as the synthesis of (E)-2′-des-methyl-sulindac sulfide (E-DMSS) analogues, can help identify compounds with selective inhibitory activity against specific targets like COX-1. acs.org
The optimization of these analogues holds the promise of developing safer and more effective drugs for cancer prevention and treatment. mdpi.com
Strategies for Overcoming Potential Resistance Mechanisms in Preclinical Models
As with any anticancer agent, the development of resistance is a significant concern. Understanding and overcoming resistance to this compound and its derivatives is a critical area of future research.
Preclinical studies have begun to shed light on potential resistance mechanisms:
Alterations in Target Pathways: In colon cancer models, long-term treatment with sulindac has been shown to select for drug-resistant cells with a phenotype resembling cancer stem cells, characterized by the expression of markers like CD44 and CD133. spandidos-publications.com
Loss of Pro-Apoptotic Factors: The absence of proteins like p21 has been shown to confer resistance to sulindac-induced apoptosis in colon cancer cells. nih.gov
Drug Efflux Pumps: Sulindac has been identified as a competitive substrate for the multi-drug resistance protein-1 (MRP-1), suggesting that overexpression of this transporter could be a mechanism of resistance. researchgate.net
Strategies to overcome resistance in preclinical models may include:
Combination Therapies: Combining this compound analogues with other anticancer drugs that have different mechanisms of action could prevent or delay the emergence of resistance. For example, sulindac has shown synergistic effects with paclitaxel (B517696) in ovarian cancer cells. frontiersin.orgnih.gov
Targeting Resistance Pathways: Identifying and targeting the specific pathways that drive resistance could re-sensitize tumors to the effects of this compound.
Intermittent Dosing Schedules: Exploring alternative dosing strategies may help to mitigate the selection pressure that leads to resistance.
Further investigation into the molecular basis of resistance in advanced preclinical models will be essential for developing effective long-term therapeutic strategies.
Q & A
Q. What framework evaluates conflicting reports on trans-Sulindac's COX-2 isoform selectivity across experimental systems?
- Methodology : Conduct comparative analysis of assay conditions (e.g., enzyme source, arachidonic acid concentration). Use molecular docking simulations to assess binding mode variations. Validate with ex vivo whole blood assays measuring thromboxane B₂ (COX-1) and prostaglandin E₂ (COX-2) .
Key Methodological Considerations
- Data Contradictions : Address discrepancies by examining experimental variables (e.g., cell type, incubation time) and normalizing data to activity per mole of bioactive metabolite .
- Literature Integration : Use systematic reviews (PRISMA guidelines) to synthesize evidence, highlighting assay heterogeneity as a limitation .
- Reproducibility : Provide raw spectral data (NMR, MS) and chromatographic conditions in supplementary materials to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
